Voriconazole camphor sulfonate is classified as an azole antifungal agent. It is derived from voriconazole, which itself is a synthetic derivative of fluconazole. The compound is often produced through specific chemical reactions involving voriconazole and camphor sulfonic acid. This modification allows for improved pharmacological properties, making it suitable for clinical use in treating invasive fungal infections.
The synthesis of voriconazole camphor sulfonate involves several key steps:
One notable method described in patents involves mixing voriconazole with alkyl sulfonyl chlorides, followed by a series of reactions that yield the final product with high purity levels .
Voriconazole camphor sulfonate can be represented structurally as follows:
The molecular structure features a triazole ring system characteristic of azole antifungals, along with a sulfonate group derived from camphor. This structure contributes to its antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.
Voriconazole camphor sulfonate participates in various chemical reactions:
The mechanism of action for voriconazole camphor sulfonate aligns with that of other azole antifungals:
Clinical data indicate that voriconazole is effective against a broad spectrum of fungal pathogens, including Candida spp. and Aspergillus spp., which are often resistant to other antifungal agents .
Voriconazole camphor sulfonate has several significant applications:
Voriconazole camphor sulfonate represents a critical intermediate in the synthesis pathway of the broad-spectrum antifungal agent voriconazole. The parent compound voriconazole (C₁₆H₁₄F₃N₅O) is a second-generation triazole antifungal derived structurally from fluconazole through strategic molecular modifications. These modifications included the introduction of fluoropyrimidine to replace one triazole moiety and the addition of an alpha-methyl group, which collectively enhanced its antifungal potency and spectrum [8]. The camphor sulfonate derivative specifically refers to the salt formed between voriconazole and (1R)-(-)-10-camphorsulfonic acid, with the chemical formula C₂₆H₂₉F₃N₅O₅S⁻ and a molecular weight of 581.61 g/mol [3] [10]. This salt form is systematically named as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (1R)-(-)-10-camphorsulfonate, reflecting its stereochemical complexity [10].
The synthetic evolution of voriconazole derivatives involved significant process chemistry innovations to overcome industrial-scale challenges. Early synthetic routes described in U.S. Patent 5,567,817 suffered from multiple limitations including low overall yields (approximately 15-20%) due to dependence on chromatographic separations of stereoisomers and poor crystallization efficiency [2] [6]. A breakthrough came with the development of single-vessel reactions for producing racemic voriconazole [(2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol], which eliminated intermediate isolations and significantly improved yield efficiency [6]. The chiral resolution of this racemate was achieved through diastereomeric salt formation using enantiomerically pure (1R)-(-)-10-camphorsulfonic acid, capitalizing on the distinct solubility properties of the resulting diastereomers [6] [10]. Subsequent hydrolysis yielded the pure (2R,3S)-voriconazole enantiomer, the therapeutically active form [6].
Table 1: Key Patents in Voriconazole Derivative Synthesis
| Patent Number | Year | Key Advancement | Industrial Impact |
|---|---|---|---|
| US 5,567,817 | ~1996 | Original synthesis route | Established core structure but low yields |
| WO 2006/065726 | 2006 | Low-temperature crystallization | Improved intermediate purity |
| EP2048950A2 | 2008 | Single-vessel racemate synthesis | Reduced manufacturing steps |
| WO 2007/132354 | 2007 | Hydrochloride salt intermediate | Alternative purification approach |
The nomenclature standardization across patents reflects this chemical evolution. The compound is variably designated as UK-109496 (development code), voriconazole camphorsulfonate (chemical description), and racemic voriconazole camphorsulfonate when referring to intermediate forms [10]. The crystalline Form A designation specifically refers to a polymorphic form of racemic voriconazole critical for consistent purification outcomes [6]. These naming conventions underscore the compound's role as both a chiral resolving agent and chemical intermediate rather than a therapeutic end-product itself.
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1